Tricarbonyldichlororuthenium(II) dimer (CAS: 22594-69-0), chemically represented as C6Cl4O6Ru2 and widely known as CORM-2, is a highly versatile organometallic Ru(II) precursor and carbon monoxide-releasing molecule[REFS-1, REFS-2]. Featuring a pair of octahedral ruthenium centers bridged by chloride ligands, this compound is primarily valued in industrial and laboratory procurement for its exceptional solubility in organic solvents like THF and DMSO[REFS-1, REFS-2]. This solubility profile makes it a superior starting material for synthesizing volatile atomic layer deposition (ALD) precursors, developing homogeneous catalysts, and formulating lipophilic CO-donors for targeted pharmacological research[REFS-1, REFS-2].
Substituting C6Cl4O6Ru2 with generic ruthenium sources like anhydrous ruthenium trichloride (RuCl3) or triruthenium dodecacarbonyl (Ru3(CO)12) frequently results in process failures or drastically reduced yields[REFS-1, REFS-2]. In precursor synthesis, RuCl3 suffers from extremely low solubility in ethereal solvents, bottlenecking metathesis reactions and making it unviable for efficient ALD precursor manufacturing[1]. In homogeneous catalysis, Ru(0) clusters like Ru3(CO)12 lack the necessary labile chloride and carbonyl coordination environment to efficiently initiate specific catalytic cycles, such as reverse water-gas shift reactions [2]. Furthermore, in biological assays, substituting this compound with water-soluble analogs like CORM-3 fundamentally alters the spatial distribution and release kinetics of carbon monoxide, invalidating lipid-phase or membrane-targeted experimental models [3].
For the synthesis of volatile ruthenium amidinate and amidate precursors used in ALD and CVD, the choice of starting material dictates the process yield. Studies have demonstrated that utilizing anhydrous RuCl3 in ether or THF results in extremely low yields due to its poor solubility [1]. In contrast, C6Cl4O6Ru2 exhibits high solubility in THF, enabling highly efficient salt metathesis reactions [1]. Recent synthetic pathways utilizing this dimer have achieved precursor yields up to 82%, effectively eliminating the bottleneck associated with insoluble Ru(III) salts[2].
| Evidence Dimension | Synthesis yield and solvent processability |
| Target Compound Data | C6Cl4O6Ru2 enables high-yield (up to 82%) metathesis in THF. |
| Comparator Or Baseline | Anhydrous RuCl3 (extremely low yields, poor THF solubility). |
| Quantified Difference | Shift from unviable/low yield to >80% yield in identical ethereal solvent systems. |
| Conditions | Salt metathesis with lithium amidinates/amidates in THF/ether. |
Procurement of the dimer directly prevents massive yield losses and solvent-compatibility issues when manufacturing custom Ru-based vapor deposition precursors.
In the development of homogeneous catalysts for the reverse water-gas shift (RWGS) reaction to convert CO2 to CO, the oxidation state and ligand environment of the ruthenium source are critical. Comparative evaluations of simple ruthenium precursors in LiCl-buffered systems reveal that C6Cl4O6Ru2 significantly outperforms both Ru3(CO)12 and RuCl3 [1]. The dimeric Ru(II) structure facilitates optimal solvation and activation of the Ru-catalytic species, resulting in the highest turnover numbers (TON) for CO generation among the tested baseline precursors [1].
| Evidence Dimension | Catalytic activity (Turnover Number for CO) |
| Target Compound Data | C6Cl4O6Ru2 (Highest relative TON among simple precursors). |
| Comparator Or Baseline | Ru3(CO)12 and RuCl3 (Lower catalytic activity). |
| Quantified Difference | C6Cl4O6Ru2 identified as the most active simple precursor, driving superior CO yield. |
| Conditions | Homogeneous CO2 hydrogenation (RWGS) at 100-160 °C with LiCl buffer. |
Selecting the Ru(II) carbonyl dimer over standard Ru(0) or Ru(III) alternatives maximizes catalytic efficiency and product yield in CO2 valorization processes.
As a Carbon Monoxide-Releasing Molecule (CORM-2), C6Cl4O6Ru2 provides a distinct lipophilic delivery profile that cannot be replicated by its water-soluble derivative, CORM-3 (Ru(CO)3Cl(glycinate)) [1]. C6Cl4O6Ru2 requires dissolution in DMSO, where it undergoes rapid ligand exchange to form active monomeric species that release CO with a reported yield of ~0.7 mol CO per mol of complex in biological buffers [1]. This DMSO/lipid solubility makes it uniquely suited for penetrating cell membranes and targeting lipid-rich environments, whereas CORM-3 is restricted to aqueous-phase distribution [1].
| Evidence Dimension | Solvent compatibility and spatial delivery |
| Target Compound Data | CORM-2 (DMSO/lipid-soluble, rapid ligand exchange). |
| Comparator Or Baseline | CORM-3 (Water-soluble, aqueous distribution). |
| Quantified Difference | Distinct phase partitioning (lipophilic vs. hydrophilic) dictating cellular uptake and localized CO release. |
| Conditions | In vitro cell culture and pharmacological CO-release assays. |
Researchers must procure CORM-2 specifically when experimental designs require membrane-permeable, lipid-phase carbon monoxide delivery.
C6Cl4O6Ru2 is the premier starting material for synthesizing volatile ruthenium amidinates, amidates, and chalcogenoether complexes [1]. Its high solubility in THF allows for efficient, high-yield salt metathesis, making it the right choice for chemical manufacturers producing precursors for ruthenium and ruthenium oxide thin films in semiconductor fabrication [1].
In catalytic research focused on the reverse water-gas shift (RWGS) reaction, this compound serves as a highly active homogeneous precursor [2]. Its superior performance over Ru3(CO)12 and RuCl3 makes it the optimal choice for process chemists developing efficient systems to convert captured CO2 into carbon monoxide for downstream syngas applications [2].
Widely recognized as CORM-2, this compound is essential for biological assays investigating the physiological effects of carbon monoxide [3]. It is specifically chosen over water-soluble alternatives (like CORM-3) when the experimental model requires a lipophilic CO donor capable of rapid intracellular delivery via DMSO formulations [3].
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